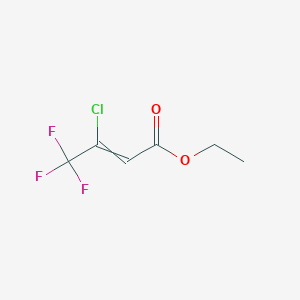
ethyl 3-chloro-4,4,4-trifluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate is a fluorinated organic compound with the molecular formula C6H6ClF3O2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of more complex molecules due to its reactive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4,4-trifluorobut-2-ynoate with a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactors equipped with temperature and pressure control systems. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates are commonly used.
Addition: Electrophiles such as bromine or nucleophiles like hydroxide ions are used.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while addition of bromine can result in a dibromo compound .
Scientific Research Applications
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the electron-withdrawing trifluoromethyl group and the chlorine atom, which make the double bond highly reactive. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluorobut-2-ynoate
- Ethyl 3-amino-4,4,4-trifluorobut-2-enoate
- Ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Uniqueness
Ethyl 3-chloro-4,4,4-trifluorobut-2-enoate is unique due to its specific combination of a trifluoromethyl group and a chlorine atom, which impart distinct reactivity and chemical properties. This makes it particularly valuable as an intermediate in the synthesis of various fluorinated compounds .
Properties
CAS No. |
197226-73-6 |
|---|---|
Molecular Formula |
C6H6ClF3O2 |
Molecular Weight |
202.56 g/mol |
IUPAC Name |
ethyl 3-chloro-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C6H6ClF3O2/c1-2-12-5(11)3-4(7)6(8,9)10/h3H,2H2,1H3 |
InChI Key |
CJLDUCGLKBVTIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















